Glycylbenzocaine
Description
Glycylbenzocaine is a synthetic derivative of benzocaine, a well-established ester-type local anesthetic. The addition of a glycyl group (a glycine residue) to the benzocaine structure aims to modulate physicochemical properties such as solubility, metabolic stability, and duration of action. While benzocaine itself is widely used for topical analgesia, this compound represents a structural modification intended to enhance bioavailability or reduce rapid hydrolysis by esterases, a common limitation of ester anesthetics .
Properties
CAS No. |
23923-66-2 |
|---|---|
Molecular Formula |
C11H15ClN2O3 |
Molecular Weight |
258.7 g/mol |
IUPAC Name |
ethyl 4-[(2-aminoacetyl)amino]benzoate;hydrochloride |
InChI |
InChI=1S/C11H14N2O3.ClH/c1-2-16-11(15)8-3-5-9(6-4-8)13-10(14)7-12;/h3-6H,2,7,12H2,1H3,(H,13,14);1H |
InChI Key |
GJIINJNKESVFKT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN.Cl |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN.Cl |
Appearance |
Solid powder |
Other CAS No. |
23923-66-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Glycylbenzocaine; Glycylbenzocaine hydrochloride; Glycylbenzocaine HCl; N-Glycylbenzocaine hydrochloride; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Glycylbenzocaine belongs to the 2-aminobenzamide family, sharing core structural features with procaine, tetracaine, and penicillin-G-procaine. Key differences lie in functional groups and side chains, which influence pharmacological behavior:
| Compound | Core Structure | Functional Modifications | Primary Use |
|---|---|---|---|
| Benzocaine | Para-aminobenzoic acid ester | No amino group substitution | Topical anesthesia |
| This compound | Benzocaine + glycyl | Glycine conjugated to benzocaine | Experimental/local analgesia (hypothetical) |
| Procaine | Diethylaminoethyl ester | Hydrophilic amino group | Injectable anesthesia |
| Penicillin-G-procaine | Procaine + penicillin-G | Procaine stabilizes penicillin | Antibiotic delivery |
Key Observations :
- The glycyl group in this compound may enhance water solubility compared to benzocaine, similar to how procaine’s amino group improves injectability .
- Unlike penicillin-G-procaine, this compound lacks antibiotic activity but could theoretically prolong anesthetic effects due to slower esterase-mediated hydrolysis .
Pharmacokinetic and Pharmacodynamic Profiles
Physicochemical Properties
| Property | Benzocaine | This compound* | Procaine |
|---|---|---|---|
| Molecular Weight | 165.19 g/mol | ~222.25 g/mol | 236.31 g/mol |
| pKa | 2.5 | ~3.0–3.5 | 8.9 |
| Solubility (H₂O) | Low | Moderate | High |
*Hypothetical values based on glycylation’s impact on benzocaine.
Metabolic Pathways
- Benzocaine: Rapid hydrolysis by plasma esterases to para-aminobenzoic acid (PABA) .
- This compound : Hypothesized to undergo slower hydrolysis due to steric hindrance from the glycyl group, akin to procaine’s stability compared to benzocaine .
- Penicillin-G-procaine : Procaine delays penicillin release, highlighting how structural modifications alter drug release kinetics .
Analytical Methodologies for Comparative Analysis
Studies on analogous compounds employ advanced analytical techniques, which could be applied to this compound:
Spectrophotometry : Used for quantifying benzocaine and penicillin-G-procaine via tropaeolin O dye, suggesting applicability for this compound .
HPLC-Based Glycan Analysis : Tools like GlycoBase and LaCyTools, though designed for glycans, could be adapted to assess this compound’s stability or degradation products .
Mass Spectrometry : Deep sequencing methods (e.g., for proteoglycans) may resolve this compound’s metabolic byproducts .
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